molecular formula C13H18N2O B3048389 N-Methyl-4-phenylpiperidine-4-carboxamide CAS No. 167263-15-2

N-Methyl-4-phenylpiperidine-4-carboxamide

Cat. No.: B3048389
CAS No.: 167263-15-2
M. Wt: 218.29 g/mol
InChI Key: QVMRBHWGLLTUSJ-UHFFFAOYSA-N
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Description

N-Methyl-4-phenylpiperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound, like other piperidine derivatives, is of interest for its potential pharmacological properties and synthetic versatility.

Scientific Research Applications

N-Methyl-4-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Safety and Hazards

“N-Methyl-4-phenylpiperidine-4-carboxamide” is a controlled substance due to its potential uses in manufacturing both pethidine itself and some of its substituted derivatives . It is a Schedule II Narcotic controlled substance in the United States .

Future Directions

Piperidines, including “N-Methyl-4-phenylpiperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide typically involves the reaction of 4-phenylpiperidine with methylamine under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique pharmacological properties .

Mechanism of Action

The mechanism of action of N-Methyl-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is known to act as an agonist at certain receptors, similar to other piperidine derivatives. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-phenylpiperidine-4-carboxamide is unique due to its specific structural features and the resulting pharmacological properties.

Properties

IUPAC Name

N-methyl-4-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-12(16)13(7-9-15-10-8-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMRBHWGLLTUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627978
Record name N-Methyl-4-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167263-15-2
Record name N-Methyl-4-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.98 g of triethylamine are added to a solution of 1.5 g of the compound obtained in the preceding stage in 5 ml of DCM and 5 ml of DMF, followed by 0.49 g of methylamine hydrochloride. The mixture is cooled on an ice bath, 2.39 g of BOP are added and the mixture is kept stirring for 24 hours while allowing the temperature to rise to RT. The reaction mixture is concentrated under vacuum, the residue extracted with ether, washed with water, with a buffer solution pH=2, with water, with a 10% solution of NaOH, with water, with a saturated solution of NaCl, dried over MgSO4 and evaporated under vacuum. 1.4 g of the expected product are obtained.
Quantity
1.98 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
2.39 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.29 g of triethylamine and then 1.32 g of methylamine hydrochloride are added to a solution of 4 g of the compound obtained in step A of PREPARATION 1.5 in 20 ml of a DCM/DMF (50:50; v/v) mixture, the resulting mixture is cooled to 0-5° C., 6.37 g of BOP are added and the reaction mixture is left stirring for 24 hours at RT. It is concentrated under vacuum, the residue is extracted with ether, the organic phase is washed with water, with a pH 2 buffer solution, with water, with 10% NaOH solution, with water and with saturated NaCl solution and dried over MgSO4 and the solvent is evaporated off under vacuum. 3.72 g of the expected product are obtained.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4 g
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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